

1,3,5-triazine-2,4,6-triamine fundamental properties

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Compound of Interest

Compound Name: 1,3,5-triazine-2,4,6-triamine

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An In-Depth Technical Guide to the Fundamental Properties of **1,3,5-Triazine-2,4,6-triamine** (Melamine) for Research and Development

Introduction

1,3,5-Triazine-2,4,6-triamine, more commonly known as melamine, is a nitrogen-rich organic compound first synthesized by the German chemist Justus von Liebig in 1834.^[1] With a molecular formula of $C_3H_6N_6$, this chemical is built upon a stable 1,3,5-triazine skeleton—a heterocyclic aromatic ring of alternating carbon and nitrogen atoms—with three appended amino groups.^{[1][2]} This structure confers remarkable thermal stability and a high nitrogen content (66% by mass), which are pivotal to its widespread industrial applications.^{[1][2]} While extensively known for its role in the production of durable thermosetting plastics through reaction with formaldehyde, such as those used in high-pressure laminates (e.g., Formica), dinnerware, and coatings, the melamine scaffold is also a subject of significant interest in medicinal chemistry and drug development.^{[1][3][4]} Its derivatives have been explored for a range of therapeutic applications, including as potential treatments for African trypanosomiasis and in various anticancer, antiviral, and antimalarial agents.^{[1][5]}

This guide provides a comprehensive technical overview of the fundamental properties of **1,3,5-triazine-2,4,6-triamine**, designed for researchers, scientists, and drug development professionals. It delves into its physicochemical characteristics, synthesis and reactivity, analytical methodologies, and toxicological profile, offering the foundational knowledge required to leverage this versatile molecule in a research and development context.

Section 1: Physicochemical Properties

The properties of melamine are dictated by its unique molecular structure. The planar, aromatic triazine ring provides rigidity and thermal stability, while the three exocyclic amino groups are sites for hydrogen bonding and chemical reactions. This combination results in a white, crystalline solid with a high melting point and limited solubility in most common solvents.[1][3]

Table 1: Core Physicochemical Properties of Melamine

Property	Value	Source(s)
IUPAC Name	1,3,5-Triazine-2,4,6-triamine	[1]
Common Name	Melamine, Cyanurotriamide	[1]
CAS Number	108-78-1	[1][6]
Molecular Formula	C ₃ H ₆ N ₆	[1][3][6]
Molar Mass	126.12 g·mol ⁻¹	[1][7]
Appearance	White solid, colorless monoclinic crystals	[1][7]
Density	1.573 g/cm ³	[1]
Melting Point	343-354 °C (decomposes)	[1][7]
Boiling Point	Sublimes	[1]
Water Solubility	3.24 g/L (at 20 °C)	[1]
logP (Octanol/Water)	-1.22	[8]
pKa (Conjugate Acid)	5.0	[7]

The low solubility in water and most organic solvents is a critical consideration for experimental design.[1][9] While slightly soluble in water, its solubility increases at higher temperatures.[7] The basicity, indicated by its pKa value, allows for the formation of salts with various inorganic and organic acids.[9][10]

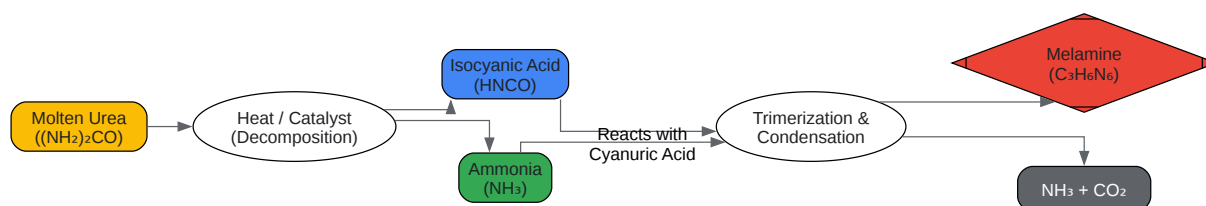
Section 2: Synthesis and Reactivity

Industrial Synthesis from Urea

The dominant industrial production method for melamine starts from urea ($(\text{NH}_2)_2\text{CO}$), a readily available and inexpensive feedstock.[1][11] This process is often integrated with urea production facilities, as it utilizes ammonia, a key reactant in urea synthesis.[1] The reaction proceeds through a high-temperature, catalyzed process that can be summarized in two main steps:

- **Endothermic Decomposition of Urea:** Molten urea is heated, decomposing into isocyanic acid (HNCO) and ammonia (NH_3).[1]
- **Exothermic Trimerization and Condensation:** The highly reactive isocyanic acid trimerizes to form cyanuric acid. This intermediate then condenses with the ammonia released in the first step to form melamine, releasing carbon dioxide and water.[1][3]

The overall reaction is: $6 (\text{NH}_2)_2\text{CO} \rightarrow \text{C}_3\text{H}_6\text{N}_6 + 6 \text{NH}_3 + 3 \text{CO}_2$ [1]



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Caption: Industrial synthesis of melamine from urea.

Alternative Synthesis Routes

Historically, melamine was produced from calcium cyanamide, which was converted to dicyandiamide and then heated.[1] For laboratory-scale synthesis of substituted triazines, a common precursor is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on

cyanuric chloride are highly susceptible to sequential nucleophilic substitution, allowing for the controlled introduction of various functional groups (alkoxy, amino, or thio) to create a diverse range of triazine derivatives.[\[12\]](#)[\[13\]](#)

Key Reactivity

- **Resin Formation:** The most significant reaction of melamine is its condensation polymerization with formaldehyde. This forms methylol-melamine intermediates, which then cross-link upon heating to create hard, durable, and heat-resistant melamine-formaldehyde (MF) resins.[\[3\]](#)[\[10\]](#)
- **Salt Formation:** As a base, melamine reacts with acids to form salts, such as melamine cyanurate or melamine hydrobromide.[\[10\]](#)[\[14\]](#) The formation of highly insoluble melamine cyanurate in the kidneys is the primary mechanism of its toxicity.[\[10\]](#)[\[15\]](#)
- **Hydrolysis:** Under harsh conditions, such as boiling with aqueous alkali, the amino groups of melamine can be sequentially hydrolyzed to hydroxyl groups, yielding ammeline, ammelide, and finally cyanuric acid.[\[9\]](#)
- **Substitution Reactions:** While the amino groups of melamine are less reactive than typical aromatic amines, they can undergo substitution reactions, although often requiring forcing conditions.[\[4\]](#)[\[9\]](#) This reactivity is central to its use as a scaffold in drug design.

Section 3: Applications in Research and Drug Development

The 1,3,5-triazine ring is a privileged scaffold in medicinal chemistry due to its metabolic stability, rigid planar structure, and the ability to position three substituents in a defined spatial orientation. This allows for the systematic exploration of chemical space to optimize interactions with biological targets.

- **Scaffold for Drug Design:** Melamine and its derivatives serve as a core structure for designing new therapeutic agents.[\[4\]](#) The triazine core acts as a versatile anchor, from which various functional groups can be projected to interact with receptor pockets or enzyme active sites. S-triazine derivatives have shown a wide array of pharmacological activities, including antimicrobial, anticancer, antiviral, and antimalarial properties.[\[5\]](#)[\[12\]](#)

- **Known Drug Derivatives:** The melamine structure is a component of several established drugs. For example, altretamine (hexamethylmelamine) is an anticancer agent used in the treatment of ovarian cancer.[10][12] Other examples include almitrine, a respiratory stimulant, and cyromazine, a pesticide.[10]
- **Material Science in Drug Delivery:** Melamine-based materials, such as melamine-formaldehyde resin composites, have been explored for applications in drug adsorption and controlled release systems.[16] Melamine foam's porous structure also presents opportunities for creating carrier materials.[17]



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Caption: Melamine as a scaffold in a drug discovery workflow.

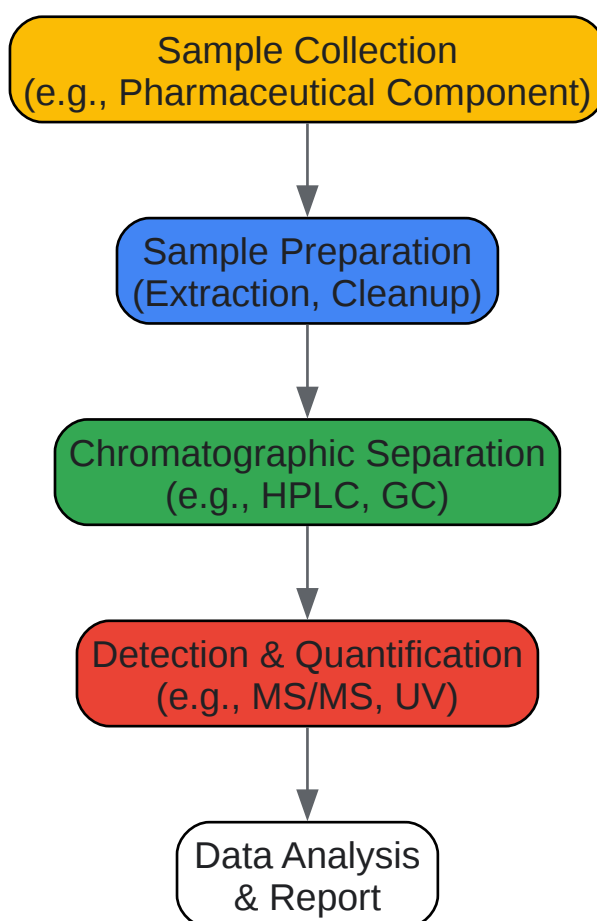
Section 4: Analytical Methodologies

Accurate detection and quantification of melamine are crucial, particularly in food safety, environmental monitoring, and pharmaceutical quality control.[18][19] Due to its polar nature, chromatographic methods require specific column chemistries for adequate retention.[18]

Common Analytical Techniques:

- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** This is the gold standard for melamine analysis due to its high sensitivity, specificity, and accuracy.[20][21] It is capable of detecting trace levels of melamine in complex matrices.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** A reliable confirmation method, though it requires a derivatization step to convert the polar melamine into a more volatile compound suitable for GC analysis.[18]

- High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A more accessible and cost-effective method than MS-based techniques.[20][22] It is suitable for quantifying higher concentrations of melamine. Specialized columns, such as hydrophilic interaction chromatography (HILIC) or mixed-mode columns, are often used to overcome retention issues seen with standard C18 columns.[18][22]



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Caption: General workflow for the analytical determination of melamine.

Protocol: HPLC-UV Analysis of Melamine

This protocol provides a generalized methodology for the determination of melamine in a simple matrix, such as a water-soluble pharmaceutical excipient.

Objective: To quantify melamine concentration using HPLC with UV detection.

Methodology:

- Standard Preparation:
 - Prepare a stock solution of 1000 µg/mL melamine in deionized water.
 - Perform serial dilutions of the stock solution with the mobile phase to create calibration standards ranging from 0.1 µg/mL to 20 µg/mL.
- Sample Preparation:
 - Accurately weigh approximately 1 gram of the sample into a 15-mL centrifuge tube.[\[22\]](#)
 - Add 10 mL of deionized water and vortex for 1 minute to dissolve.[\[22\]](#)
 - Place the tube in an ultrasonic bath for 30 minutes to ensure complete dissolution.[\[22\]](#)
 - Centrifuge the sample at ≥10,000 rpm for 15 minutes to pellet any insoluble material.[\[22\]](#)
 - Filter the supernatant through a 0.2-µm syringe filter into an HPLC vial.[\[22\]](#)
- Chromatographic Conditions:
 - Column: Acclaim® Mixed-Mode WCX-1 or similar hydrophilic interaction column.[\[22\]](#)
 - Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate), optimized for melamine retention and peak shape.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.
 - Column Temperature: 30 °C.
 - UV Detection: 240 nm.
- Analysis and Quantification:
 - Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

- Inject the prepared sample.
- Identify the melamine peak in the sample chromatogram by comparing its retention time to that of the standards.
- Quantify the melamine concentration in the sample using the standard curve.

Section 5: Toxicology and Safety

Mechanism of Toxicity

Melamine itself has low acute toxicity.^{[15][23]} However, its chronic ingestion, particularly in combination with its structural analogs like cyanuric acid, poses a significant health risk.^{[15][24]}

- **Renal Toxicity:** The primary toxic effect is severe kidney damage.^{[15][23]} When melamine and cyanuric acid are co-absorbed into the bloodstream, they concentrate in the renal tubules.^{[21][24]} There, they form highly insoluble, non-covalent crystals of melamine cyanurate through extensive hydrogen bonding.^{[15][24]} These crystals physically block the renal tubules, leading to acute kidney injury, renal failure, and potentially death.^{[15][24]} In humans, melamine can also co-crystallize with uric acid, a normal metabolic byproduct, leading to the formation of kidney stones.^[24]
- **Neurotoxicity:** Some studies have indicated that melamine may induce neurotoxic effects by disrupting calcium homeostasis in neurons, leading to apoptosis and impaired synaptic function.^{[25][26]}
- **Carcinogenicity and Reproductive Toxicity:** High-dose, long-term exposure in animal studies has been linked to the formation of bladder calculi, which can lead to bladder cancer.^[23] It is classified by the European Chemicals Agency (ECHA) as a substance suspected of causing cancer and damaging fertility or the unborn child.^{[8][15]}

The World Health Organization (WHO) has established a tolerable daily intake (TDI) for melamine of 0.2 mg per kg of body weight.^[27]

Laboratory Safety and Handling

When working with pure melamine powder in a laboratory setting, appropriate safety precautions must be observed.

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[8]
- Engineering Controls: Handle melamine powder in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[8]
- Handling: Avoid dust formation and accumulation.[8] Prevent contact with skin, eyes, and clothing.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from strong acids and strong oxidizing agents.[28]
- Disposal: Dispose of melamine and contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[8] Do not empty into drains.[8]

Conclusion

1,3,5-Triazine-2,4,6-triamine is a molecule of significant duality. On one hand, it is a high-volume industrial chemical, forming the backbone of robust polymeric materials that are integral to numerous everyday products. On the other, its stable, versatile triazine core provides a valuable and privileged scaffold for the design and synthesis of novel therapeutic agents. For researchers and drug development professionals, a thorough understanding of its fundamental properties—from its synthesis and reactivity to its analytical detection and toxicological profile—is essential for harnessing its potential while mitigating its risks. This guide serves as a foundational resource to inform and support such endeavors in the laboratory and beyond.

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